molecular formula C6H3BrN2OS B2978189 2-Bromothieno[2,3-d]pyridazin-4(5H)-one CAS No. 1936374-21-8

2-Bromothieno[2,3-d]pyridazin-4(5H)-one

Cat. No.: B2978189
CAS No.: 1936374-21-8
M. Wt: 231.07
InChI Key: NYDXVESYBCBYLH-UHFFFAOYSA-N
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Description

2-Bromothieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that features a bromine atom attached to a thieno-pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothieno[2,3-d]pyridazin-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate thieno derivatives with hydrazine derivatives under controlled conditions. For instance, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can efficiently yield pyridazines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as copper or palladium can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromothieno[2,3-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thieno-pyridazinone derivatives with different substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno-pyridazinone derivatives.

Scientific Research Applications

2-Bromothieno[2,3-d]pyridazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromothieno[2,3-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazinones have been shown to inhibit phosphodiesterase-III, leading to cardiotonic and hypotensive effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromothieno[2,3-d]pyridazin-4(5H)-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and advanced materials.

Properties

IUPAC Name

2-bromo-5H-thieno[2,3-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-5-1-3-4(11-5)2-8-9-6(3)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXVESYBCBYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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